molecular formula C15H20N2O4 B15063042 Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate

Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate

Katalognummer: B15063042
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: BZBZAOYZWZOCJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate is a complex organic compound with a unique spiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Wissenschaftliche Forschungsanwendungen

Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism by which Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, potentially modulating their activity and leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate is unique due to its spiro structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

Molekularformel

C15H20N2O4

Molekulargewicht

292.33 g/mol

IUPAC-Name

ethyl 3-hydroxy-4-oxospiro[7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-9,1'-cyclopentane]-2-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-2-21-13(20)10-11(18)12(19)17-9-5-8-15(14(17)16-10)6-3-4-7-15/h18H,2-9H2,1H3

InChI-Schlüssel

BZBZAOYZWZOCJC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=O)N2CCCC3(C2=N1)CCCC3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.